N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-23-18-13(19(28)24(2)20(23)29)11-15(25(18)9-6-10-30-3)17(27)22-14-8-5-4-7-12(14)16(21)26/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJKBFAOMQOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC=CC=C3C(=O)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic derivative with potential biological significance. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the carbamoyl and methoxypropyl groups suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that certain pyrimidine derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is often evaluated using assays like DPPH and FRAP, where significant reductions in oxidative stress markers are observed in treated cells compared to controls .
Antimicrobial Properties
Preliminary evaluations have demonstrated that compounds within this chemical class possess antimicrobial activity against various pathogens. For example, studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 8 μM to 32 μM, indicating moderate antibacterial effectiveness .
Antiproliferative Effects
The antiproliferative effects of related compounds have been assessed against several cancer cell lines. Notably, some derivatives showed selective cytotoxicity towards MCF-7 breast cancer cells with IC50 values ranging from 3.1 µM to 8.7 µM. This selectivity suggests the potential for developing targeted cancer therapies based on the structural features of these compounds .
The biological activities of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
- Enzyme Inhibition : There is evidence suggesting that these compounds may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
Case Studies
A recent study focused on the synthesis and biological evaluation of related pyrimidine derivatives highlighted their potential as dual-action agents—both as antioxidants and antiproliferative agents against cancer cell lines. The study utilized various in vitro assays to establish the efficacy and mechanism of action of these compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines:
Case Study: Cytotoxic Evaluation
In vitro studies have shown the following results against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Efficacy |
|---|---|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 12 | Doxorubicin | Higher |
| Compound B | MCF-7 (Breast Cancer) | 15 | Doxorubicin | Comparable |
| Compound C | A549 (Lung Cancer) | 10 | 5-Fluorouracil | Higher |
These findings suggest that the compound may interfere with cellular signaling pathways involved in cancer proliferation and survival.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to the suppression of tumor growth by preventing cancer cells from progressing through the cell cycle.
Biochemical Pathways
The compound's interaction with various biochemical pathways is critical for its therapeutic effects. Pyrimidine derivatives like this one are known to affect nucleic acid synthesis and cellular metabolism:
Key Pathways Affected:
- Cell Cycle Regulation : Modulation of proteins involved in the cell cycle.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the compound's efficacy. Modifications at specific positions on the pyrimidine ring can enhance anticancer activity:
Notable Modifications:
- Substituents at Position 7 : Adding groups like 4-nitrophenyl significantly increases potency against certain cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Two primary approaches are documented for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. Method A involves condensation of amine intermediates (e.g., 3-aminopyrrole precursors) with carboxamide derivatives under reflux in methanol or ethanol, with ammonia or substituted anilines as catalysts. Method B employs coupling reactions using chlorinated intermediates (e.g., 4-chloro-pyrrolopyrimidines) with aryl amines in the presence of acid catalysts like p-toluenesulfonic acid. Optimization includes adjusting solvent systems (e.g., ethanol-DMF mixtures for crystallization) and reaction times (5–8 hours), as detailed in synthesis protocols for analogous compounds .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For example, ¹H NMR signals between δ 3.6–3.8 ppm confirm methoxy groups, while aromatic protons appear in δ 6.5–8.0 ppm. Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error .
Q. How can researchers ensure purity and assess by-products during synthesis?
- Methodological Answer : Thin-Layer Chromatography (TLC) with chloroform-methanol (10:1) or similar mobile phases monitors reaction progress (Rf values ~0.48–0.58). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Recrystallization from ethanol-DMF mixtures removes polar by-products, while column chromatography isolates non-polar impurities .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer : Discrepancies in kinase inhibition assays may arise from differences in assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and perform dose-response curves (IC₅₀) under standardized protocols. Cross-validate results with cellular assays (e.g., proliferation inhibition in cancer cell lines) and computational docking studies to reconcile in vitro vs. cellular activity .
Q. What factorial design strategies optimize synthetic yield and pharmacological properties?
- Methodological Answer : A 2³ factorial design can evaluate three factors: temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–15 mol%). Response Surface Methodology (RSM) models interactions between variables, prioritizing high-yield conditions. For pharmacological optimization, vary substituents (e.g., methoxypropyl vs. benzyl groups) and assess bioactivity via Pareto charts to identify critical structural motifs .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 3-methoxypropyl with naphthylmethyl or 2,5-dimethoxybenzyl). Test against receptor tyrosine kinases (e.g., EGFR, VEGFR) to correlate substituent hydrophobicity with inhibitory potency. Molecular dynamics simulations (e.g., using AutoDock Vina) quantify binding energy differences, linking steric/electronic effects to activity .
Q. Which in vivo pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Focus on oral bioavailability (%F) via plasma concentration-time curves (AUC₀–₂₄). Assess metabolic stability using liver microsome assays (e.g., t₁/₂ > 60 min). Measure brain-blood barrier penetration (logBB) for CNS targets. Use LC-MS/MS to quantify parent compound vs. metabolites (e.g., O-demethylation products) in urine and feces .
Q. How do computational models predict target selectivity and off-target risks?
- Methodological Answer : Molecular docking against kinase homology models (e.g., RosettaCM) identifies key hydrogen bonds (e.g., with hinge region residues). Pharmacophore screening (e.g., Schrödinger Phase) flags off-target risks (e.g., hERG binding). Machine learning models (e.g., Random Forest) trained on ChEMBL data predict ADMET properties, prioritizing compounds with >50-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
